Nickel sulfate hexahydrate

概要

説明

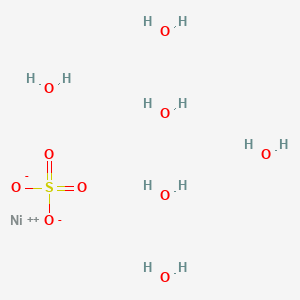

Nickel sulfate hexahydrate is an inorganic compound with the chemical formula NiSO₄·6H₂O. It is a highly soluble blue-green colored salt and is a common source of nickel ions (Ni²⁺) for various industrial applications, particularly in electroplating . This compound is known for its distinctive crystalline structure and is widely used in the preparation of nickel-based catalysts and other nickel compounds.

準備方法

Synthetic Routes and Reaction Conditions: Nickel sulfate hexahydrate can be synthesized by dissolving nickel oxide in hot, dilute sulfuric acid. The general steps involved in the process are as follows :

- Nickel metal is supplied in an enclosed reactor along with a sulfuric acid solution.

- Oxygen is introduced into the reactor to facilitate the reaction.

- The reaction mixture is then cooled to allow the crystallization of this compound.

Industrial Production Methods: Industrial production of this compound often involves the hydrometallurgical processing of nickel ores. The final step in this process is the crystallization of nickel sulfate from the solution. This can be achieved through batch cooling crystallization, where the solution is cooled at different rates to recover nickel as this compound . Impurities such as sodium, magnesium, and chloride are removed during this process to ensure the purity of the final product.

化学反応の分析

Decomposition Reactions

Nickel sulfate hexahydrate undergoes thermal decomposition when heated. The primary reactions are as follows:

-

Loss of Water : Upon heating, this compound loses water molecules to form anhydrous nickel sulfate:

-

Formation of Nickel Oxide : Further heating leads to the decomposition of nickel sulfate into nickel oxide and sulfur trioxide:

These reactions typically occur at elevated temperatures, with the complete thermal decomposition occurring around (approximately ) .

Reactions with Acids

This compound reacts with various acids to produce different salts:

-

Reaction with Hydrochloric Acid : The reaction with hydrochloric acid yields nickel chloride and sulfuric acid:

-

Reaction with Nitric Acid : In the presence of nitric acid, nickel nitrate is formed along with sulfuric acid:

Reactions with Bases

This compound reacts with bases to form nickel hydroxide and corresponding sulfates:

-

Reaction with Sodium Hydroxide : The reaction produces nickel hydroxide and sodium sulfate:

This reaction is significant in the preparation of nickel hydroxide, which is used in batteries.

Kinetics of Thermal Decomposition

The kinetics of the thermal decomposition of this compound have been extensively studied. The activation energy for the dehydration and subsequent decomposition reactions has been quantified, providing insights into the thermodynamic parameters involved:

-

Activation Energy (EaE_aEa) : The activation energy for the initial dehydration step is approximately , while the decomposition step requires higher energy, indicating that the process is endothermic .

-

Thermodynamic Parameters : Changes in entropy (), enthalpy (), and free energy () have been evaluated for each step, indicating that these transformations are influenced by temperature and pressure conditions.

Crystallization Behavior

This compound exhibits polymorphism during crystallization processes influenced by temperature and other factors:

科学的研究の応用

Electroplating

Nickel sulfate hexahydrate is a critical component in electroplating processes. It serves as an electrolyte for depositing nickel onto various substrates, enhancing their corrosion resistance and durability.

| Application | Description |

|---|---|

| Electroplating | Used to coat metal parts with nickel for improved corrosion resistance and aesthetics. |

Battery Manufacturing

Nickel sulfate is crucial in the production of nickel-cadmium (NiCd) and nickel-metal hydride (NiMH) batteries. These batteries are widely used in portable electronics and electric vehicles.

| Battery Type | Composition |

|---|---|

| NiCd | Nickel sulfate is used as a source of nickel ions. |

| NiMH | Nickel sulfate contributes to the cathode material. |

Catalysis

In chemical synthesis, this compound acts as a catalyst in various reactions, including the dehydration of glycerol to acrolein.

| Reaction Type | Role |

|---|---|

| Glycerol Dehydration | Facilitates conversion to acrolein, an important chemical intermediate. |

Textile Industry

As a mordant, nickel sulfate enhances dye adherence during textile dyeing and printing processes, improving color fastness and vibrancy.

| Application | Function |

|---|---|

| Textile Dyeing | Improves dye adherence on fabrics. |

Wood Preservation

Nickel sulfate can be utilized in wood treatment processes to protect against decay and insect damage, thereby extending the lifespan of wood products.

Case Study 1: Electroplating Efficiency

A study conducted by highlighted the effectiveness of nickel sulfate in achieving uniform electroplated coatings on automotive parts. The research demonstrated that varying concentrations of nickel sulfate in the electrolyte solution significantly impacted the thickness and quality of the deposited layer.

Case Study 2: Battery Performance

Research published by evaluated the performance of NiMH batteries using nickel sulfate as a precursor material. The findings indicated that batteries utilizing high-purity nickel sulfate exhibited improved charge retention and cycle stability compared to those using lower-grade materials.

Case Study 3: Environmental Impact Assessment

A life cycle assessment (LCA) study from analyzed the environmental impacts associated with different production pathways for this compound. The study compared emissions from Canadian sulfide ore processing and Indonesian laterite ore extraction, focusing on climate change impacts throughout the production process.

Safety Considerations

While this compound has numerous applications, it is essential to recognize its potential health risks. Exposure can lead to allergic reactions and other health issues; therefore, appropriate safety measures must be implemented when handling this compound .

作用機序

The mechanism of action of nickel sulfate hexahydrate primarily involves its ability to release nickel ions (Ni²⁺) in aqueous solutions. These ions can interact with various molecular targets and pathways, including:

Catalytic Activity: Nickel ions can act as catalysts in various chemical reactions, facilitating the conversion of reactants to products.

Electroplating: In electroplating, nickel ions are reduced to metallic nickel on the cathode surface, forming a protective and decorative coating.

Biological Interactions: Nickel ions can bind to proteins and enzymes, affecting their structure and function.

類似化合物との比較

Nickel sulfate hexahydrate can be compared with other similar compounds, such as:

Cobalt(II) sulfate: Similar in structure and used in electroplating and as a precursor for cobalt-based catalysts.

Copper(II) sulfate: Also used in electroplating and as a fungicide in agriculture.

Iron(II) sulfate: Commonly used in water treatment and as a precursor for iron-based catalysts.

Uniqueness: this compound is unique due to its high solubility, distinctive blue-green color, and its widespread use in electroplating and battery production. Its ability to form various hydrates and its role as a precursor for nickel-based catalysts further distinguish it from other similar compounds.

生物活性

Nickel sulfate hexahydrate (NiSO₄·6H₂O) is a compound widely used in various industrial applications, including electroplating, dyeing, and as a precursor for nickel salts. However, its biological activity, particularly regarding toxicity and potential carcinogenicity, has garnered significant attention in scientific research. This article reviews the biological effects of this compound, focusing on its toxicological properties, mechanisms of action, and relevant case studies.

Toxicological Profile

This compound is known for its toxic effects on human health and the environment. The National Toxicology Program (NTP) has conducted extensive studies to assess its carcinogenic potential. Key findings from these studies include:

- Inhalation Studies : Male and female F344/N rats and B6C3F1 mice were exposed to various concentrations of this compound via inhalation. The studies revealed dose-dependent effects, with significant weight loss and increased incidences of inflammatory lung lesions observed at higher exposure levels. Specifically, lymphoid hyperplasia was noted in the bronchial and mediastinal lymph nodes of exposed animals .

- Dermal Exposure : In a study involving dermal exposure to nickel sulfate, no mortality was reported; however, significant dermal effects such as degeneration of the basal layer of the epidermis were observed after prolonged exposure .

- Oral Exposure : Research indicated that oral administration of this compound led to a significant decrease in body weight in rats at higher doses (30 mg/kg bw/day). The lowest observed adverse effect level (LOAEL) was established at this dosage .

Nickel compounds, including this compound, have been implicated in various cellular mechanisms that contribute to their toxic effects:

- Mitochondrial Dysfunction : Nickel exposure has been shown to inhibit mitochondrial fatty acid oxidation in human lung fibroblasts and mouse embryonic fibroblasts. This inhibition occurs without globally suppressing mitochondrial function, suggesting a specific disruption of energy metabolism pathways .

- Oxidative Stress : Studies have demonstrated that high levels of nickel exposure can lead to decreased antioxidant levels in the body. For instance, workers exposed to elevated nickel levels exhibited significantly lower glutathione and catalase levels compared to controls .

- Hypoxia-Mimetic Effects : Nickel is known to activate hypoxia-inducible factor 1-alpha (HIF-1α), which plays a crucial role in cellular responses to low oxygen levels. This activation can lead to alterations in energy metabolism and contribute to neurotoxicity .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Inhalation Study in Rats : A 13-week inhalation study demonstrated that exposure to this compound resulted in significant increases in lung weights and inflammatory changes in lung tissues. The study established a clear link between inhalation exposure and respiratory toxicity .

- Occupational Exposure Analysis : A cohort study involving workers exposed to nickel showed correlations between high exposure levels and reduced serum antioxidant capacity. This finding underscores the potential systemic effects of nickel on human health .

Summary of Findings

The biological activity of this compound is characterized by its toxicological effects across various exposure routes—dermal, inhalation, and oral. Key findings include:

| Exposure Route | Key Findings |

|---|---|

| Inhalation | Dose-dependent inflammatory lung lesions; weight loss |

| Dermal | Degeneration of epidermis; no mortality reported |

| Oral | Significant body weight reduction; LOAEL established |

特性

IUPAC Name |

nickel(2+);sulfate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ni.H2O4S.6H2O/c;1-5(2,3)4;;;;;;/h;(H2,1,2,3,4);6*1H2/q+2;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIWRJBSCGCBID-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NiSO4.6H2O, H12NiO10S | |

| Record name | NICKEL SULFATE HEXAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20735 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020928 | |

| Record name | Nickel(II) sulfate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nickel sulfate hexahydrate appears as blue or emerald-green crystalline material. Toxic and carcinogenic. Two known phases. Alpha-form (blue tetragonal) converts to beta-form (green monoclinic) at 127.9 °F. Becomes blue and opaque at room temperature. Odorless. Sweet astringent taste. Somewhat efflorescent. Greenish-yellow anhydrous salt is formed at 536 °F. (NTP, 1992), Blue to emerald-green crystals that are water soluble; [CAMEO] | |

| Record name | NICKEL SULFATE HEXAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20735 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nickel(II) sulfate hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2000 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes at 1544 °F (NTP, 1992) | |

| Record name | NICKEL SULFATE HEXAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20735 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |

| Record name | NICKEL SULFATE HEXAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20735 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

2.07 (NTP, 1992) - Denser than water; will sink | |

| Record name | NICKEL SULFATE HEXAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20735 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0 mmHg at 68 °F Essentially (NTP, 1992) | |

| Record name | NICKEL SULFATE HEXAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20735 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

10101-97-0 | |

| Record name | NICKEL SULFATE HEXAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20735 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nickel(II) sulfate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, nickel(2+) salt, hydrate (1:1:6) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL SULFATE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC9WZ4FK68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

127.9 °F (transition point) (NTP, 1992) | |

| Record name | NICKEL SULFATE HEXAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20735 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary health concerns associated with nickel sulfate hexahydrate exposure?

A1: The main concern with this compound exposure is its potential to cause lung damage. Studies show that chronic inhalation exposure to this compound can lead to inflammation, fibrosis, and in some cases, lung tumors in rats. [, , , ] It's also important to note that the solubility of the nickel compound plays a significant role in its toxicity. While water-soluble this compound showed less severe effects compared to insoluble nickel compounds like nickel subsulfide and nickel oxide, its impact shouldn't be disregarded. [, , ]

Q2: Are there specific cell types in the lungs that are particularly vulnerable to this compound?

A2: Yes, alveolar macrophages (AM), key immune cells in the lungs, are highly susceptible to this compound. These cells engulf inhaled particles, including nickel compounds, and their function can be impaired upon prolonged exposure. []

Q3: Is there a difference in lung responses to this compound between rats and mice?

A4: Studies show significant differences in how rats and mice respond to this compound inhalation. Rats tend to accumulate more nickel in their lungs and exhibit more severe inflammatory responses, including chronic alveolitis. Mice, on the other hand, tend to develop interstitial pneumonia. [] These differences highlight the importance of species selection in toxicological studies.

Q4: Can nickel sensitivity play a role in the severity of the effects caused by this compound?

A5: Research indicates that individuals with pre-existing nickel sensitivity may experience more pronounced reactions to nickel exposure, including that from this compound. [, ] This sensitivity can manifest as contact dermatitis upon skin contact with nickel-containing materials. [, ]

Q5: What is the molecular formula and weight of this compound?

A6: The molecular formula for this compound is NiSO4·6H2O. Its molecular weight is 262.85 g/mol. []

Q6: Are there any spectroscopic techniques that can be used to characterize this compound?

A7: Yes, Raman spectroscopy has been successfully utilized to study the structural properties of this compound crystals. [, ] This technique provides insights into the vibrational modes of molecules within the crystal lattice, helping researchers understand the compound's structural features and any potential modifications under different growth conditions. []

Q7: What is the thermal stability of this compound?

A8: Thermogravimetric analysis (TGA) reveals that the dehydration temperature of this compound is relatively low. [, ] This suggests that the compound is prone to losing water molecules upon heating, which might be a crucial factor to consider in applications involving high temperatures.

Q8: How does doping with other ions affect the properties of this compound crystals?

A9: Doping this compound with ions like magnesium can alter its properties. For instance, studies show that magnesium doping can increase the dehydration temperature of the crystals. [] This modification in thermal stability is attributed to subtle changes in the crystal structure and hydrogen bonding networks induced by the dopant. [, ]

Q9: Can this compound act as a catalyst in chemical reactions?

A10: Yes, this compound can act as a catalyst, particularly in the degradation of organic pollutants. For example, it has shown effectiveness in the oxidative degradation of methyl orange, a common azo dye, in aqueous solutions. []

Q10: How does the catalytic degradation of organic pollutants by this compound work?

A11: The catalytic degradation of organic pollutants by this compound often follows the Langmuir-Hinshelwood mechanism. This involves the adsorption of the pollutant molecules onto the catalyst surface, followed by a reaction between the adsorbed species. []

Q11: Does this compound pose any risks to the environment?

A12: As with many metal compounds, this compound can pose environmental risks. Its release into water bodies can negatively impact aquatic organisms. Studies have been conducted to determine the lethal concentration of nickel for organisms like Daphnia magna, a type of water flea, to assess its ecological impact. []

Q12: Are there any methods to remove this compound from industrial wastewater?

A13: Yes, several methods are being explored for the removal of this compound from industrial wastewater. One promising technique is reverse osmosis, which uses a semi-permeable membrane to separate nickel ions from the water. [] Other methods involve the use of flocculants to bind to the nickel ions and facilitate their removal. []

Q13: What analytical techniques are used to measure this compound concentrations?

A14: Researchers use various analytical techniques to determine the concentration of this compound in different matrices. Atomic absorption spectroscopy is commonly employed to measure nickel levels in biological samples, such as lung tissue and body fluids. []

Q14: What methods are used to grow this compound crystals?

A15: this compound crystals can be grown using various methods, including slow evaporation and cooling solution methods. These techniques allow for controlled crystal growth, leading to larger and higher quality crystals with desired properties. [, , ]

Q15: Does this compound have any optical applications?

A16: Yes, this compound crystals have been investigated for their potential as ultraviolet (UV) light filters. [, , ] Their optical transmission properties, characterized by selective absorption and transmission of specific wavelengths, make them suitable for filtering harmful UV radiation. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。